

# In-Depth Technical Guide to Dihydrozeatin Riboside: Physicochemical Properties and Biological Significance

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## Compound of Interest

Compound Name: *Dihydrozeatin riboside*

Cat. No.: B1246879

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## Introduction

**Dihydrozeatin riboside** is a naturally occurring cytokinin, a class of plant hormones that play a pivotal role in various aspects of plant growth and development. As a derivative of adenine, its structure comprises a purine base linked to a ribose sugar, with a hydroxylated isoprenoid side chain. This document provides a comprehensive overview of the physical and chemical properties of **dihydrozeatin riboside**, its biological activity, and relevant experimental methodologies for its study. This guide is intended to be a valuable resource for researchers in plant biology, agricultural science, and drug discovery exploring the potential applications of this multifaceted molecule.

## Physicochemical Properties

The fundamental physical and chemical characteristics of **dihydrozeatin riboside** are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a laboratory setting.

Property	Value	Source(s)
Molecular Formula	$C_{15}H_{23}N_5O_5$	<a href="#">[1]</a>
Molecular Weight	353.37 g/mol	<a href="#">[1]</a>
CAS Number	64070-21-9, 22663-55-4	<a href="#">[1]</a>
Appearance	White to off-white solid	Inferred from related compounds
Melting Point	Not explicitly reported. The related compound trans-zeatin riboside has a melting point of 175-180 °C.	
Solubility	Quantitative data not available. The related compound trans-zeatin riboside is soluble in organic solvents such as DMSO and dimethylformamide, and sparingly soluble in aqueous buffers. It is also soluble in alkaline solutions. <a href="#">[2]</a> <a href="#">[3]</a>	
Stability	Reported to be very stable in germinating lupin seeds. Detailed stability studies under varying pH and temperature conditions are not readily available.	
UV/Vis $\lambda_{max}$	The related compound trans-zeatin riboside has a $\lambda_{max}$ of 270 nm.	<a href="#">[2]</a>

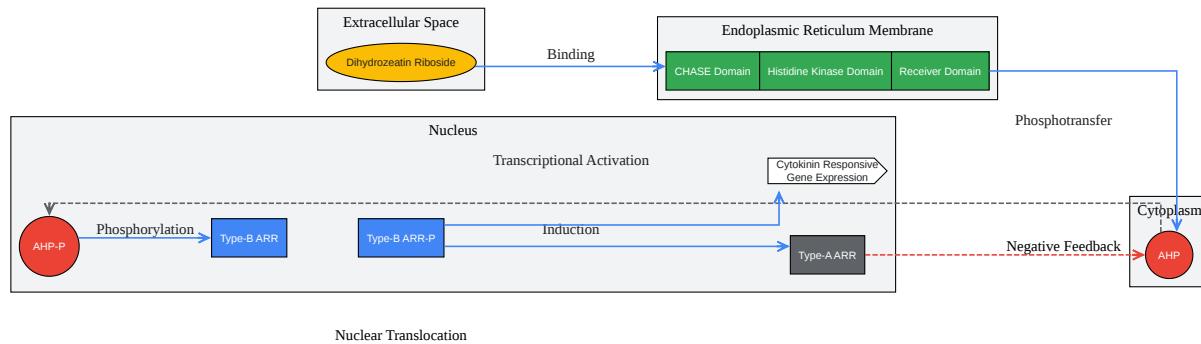
## Biological Activity and Signaling Pathway

**Dihydrozeatin riboside**, as a cytokinin, is integral to the regulation of cell division, differentiation, and numerous developmental processes in plants. Its biological effects are mediated through a sophisticated signaling pathway.

## Cytokinin Signaling Pathway

The canonical cytokinin signaling pathway in plants operates through a two-component signaling system, which is analogous to systems found in bacteria. This multi-step phosphorelay cascade begins with the perception of cytokinin by histidine kinase receptors located in the endoplasmic reticulum membrane. Dihydrozeatin has been shown to be specifically perceived by the AHK3 receptor.

The binding of **dihydrozeatin riboside** to the CHASE domain of the AHK3 receptor initiates a signaling cascade. This involves the autophosphorylation of the receptor, followed by the transfer of the phosphate group to histidine phosphotransfer proteins (AHPs). These AHPs then shuttle the phosphate group into the nucleus, where they phosphorylate and activate Type-B *Arabidopsis* Response Regulators (ARRs). Activated Type-B ARRs are transcription factors that bind to the promoters of cytokinin-responsive genes, thereby modulating their expression and eliciting a physiological response. The pathway is negatively regulated by Type-A ARRs, which are also induced by cytokinin signaling.



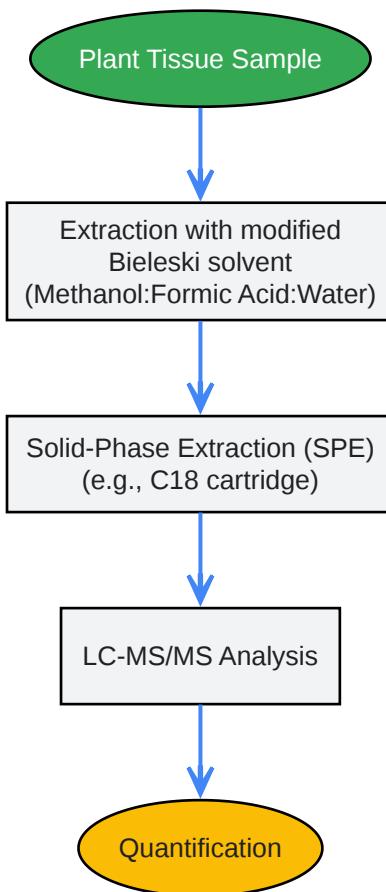
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**Caption: Dihydrozeatin Riboside Signaling Pathway.**

## Experimental Protocols

The analysis of **dihydrozeatin riboside** in biological matrices typically involves extraction, purification, and quantification using chromatographic techniques coupled with mass spectrometry.

## General Workflow for Dihydrozeatin Riboside Quantification



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**Caption:** General workflow for **dihydrozeatin riboside** analysis.

## Detailed Methodologies

### 1. Sample Extraction and Purification

A common method for extracting cytokinins, including **dihydrozeatin riboside**, from plant tissues involves the use of a modified Bielecki solvent system.

- Extraction Solvent: A mixture of methanol, formic acid, and water (commonly in a 15:1:4 v/v/v ratio) is used to efficiently extract cytokinins while minimizing enzymatic degradation.
- Procedure:
  - Homogenize frozen plant tissue in the pre-chilled extraction solvent.
  - Centrifuge the homogenate to pellet cellular debris.

- Collect the supernatant containing the extracted cytokinins.
- Purification: The crude extract is then purified using solid-phase extraction (SPE). A C18 reversed-phase cartridge is often employed to remove interfering compounds.
  - Condition the C18 cartridge with methanol followed by water.
  - Load the supernatant onto the cartridge.
  - Wash the cartridge with a non-polar solvent to remove lipids and other interfering substances.
  - Elute the cytokinins with a more polar solvent, such as methanol.

## 2. Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of cytokinins.

- Liquid Chromatography (LC):
  - Column: A C18 reversed-phase column is typically used for separation.
  - Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.
- Mass Spectrometry (MS/MS):
  - Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.
  - Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. This involves monitoring a specific precursor ion to product ion transition for **dihydrozeatin riboside**.
    - Precursor Ion (Q1):  $[M+H]^+$ , m/z 354.2

- **Product Ion (Q3):** A characteristic fragment ion, such as m/z 222.1 (corresponding to the purine moiety after loss of the ribose and part of the side chain).

## Conclusion

**Dihydrozeatin riboside** is a key cytokinin with significant roles in plant biology. Understanding its physicochemical properties and the intricacies of its signaling pathway is crucial for advancing our knowledge in plant science and exploring its potential applications. The methodologies outlined in this guide provide a framework for the accurate and reliable analysis of this important plant hormone, facilitating further research into its biological functions and potential uses in agriculture and beyond.

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